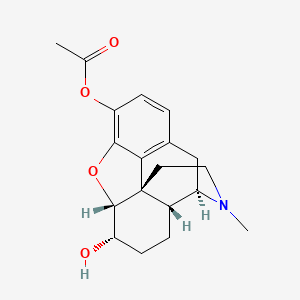
(5alpha,6alpha)-4,5-Epoxy-6-hydroxy-17-methylmorphinan-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5alpha,6alpha)-4,5-Epoxy-6-hydroxy-17-methylmorphinan-3-yl acetate is a complex organic compound belonging to the morphinan class of chemicals It is characterized by its unique structure, which includes an epoxy group, a hydroxyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha,6alpha)-4,5-Epoxy-6-hydroxy-17-methylmorphinan-3-yl acetate typically involves multiple steps, starting from simpler morphinan derivatives. The process often includes:
Epoxidation: Introduction of the epoxy group through the reaction of a double bond with an oxidizing agent.
Hydroxylation: Addition of a hydroxyl group, usually via hydrolysis or direct oxidation.
Acetylation: Formation of the acetate ester by reacting the hydroxyl group with acetic anhydride or acetyl chloride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques like chromatography and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(5alpha,6alpha)-4,5-Epoxy-6-hydroxy-17-methylmorphinan-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acidic Conditions: Hydrochloric acid, sulfuric acid for acetylation.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Diols.
Substitution Products: Various esters and ethers.
Scientific Research Applications
(5alpha,6alpha)-4,5-Epoxy-6-hydroxy-17-methylmorphinan-3-yl acetate is extensively studied for its applications in:
Chemistry: Used as a precursor in the synthesis of more complex morphinan derivatives.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential analgesic and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic effects. The molecular targets include mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of neurotransmitter release and modulation of pain signals.
Comparison with Similar Compounds
Similar Compounds
Codeine: Another morphinan derivative with similar analgesic properties.
Morphine: A well-known opioid with a similar structure but different functional groups.
Oxycodone: A semi-synthetic opioid with comparable pharmacological effects.
Uniqueness
(5alpha,6alpha)-4,5-Epoxy-6-hydroxy-17-methylmorphinan-3-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and pharmacological properties. Its epoxy and acetate groups differentiate it from other morphinan derivatives, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
58752-60-6 |
|---|---|
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate |
InChI |
InChI=1S/C19H23NO4/c1-10(21)23-15-6-3-11-9-13-12-4-5-14(22)18-19(12,7-8-20(13)2)16(11)17(15)24-18/h3,6,12-14,18,22H,4-5,7-9H2,1-2H3/t12-,13+,14-,18-,19-/m0/s1 |
InChI Key |
KEJODKYTBSFQKS-LEPYJNQMSA-N |
Isomeric SMILES |
CC(=O)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](CC5)O)C=C1 |
Canonical SMILES |
CC(=O)OC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(CC5)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




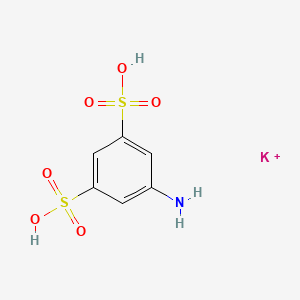
![(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B12671442.png)
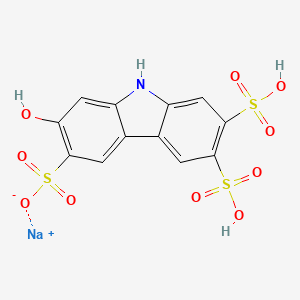

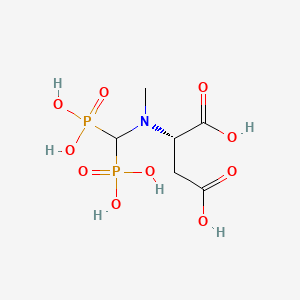

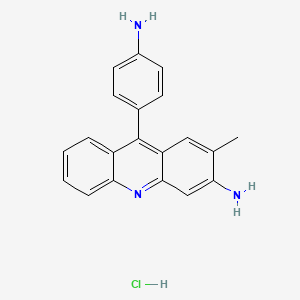

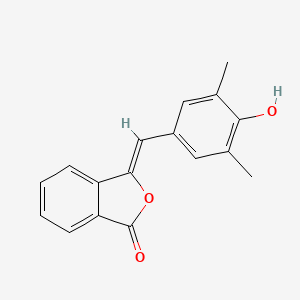
![Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B12671491.png)


